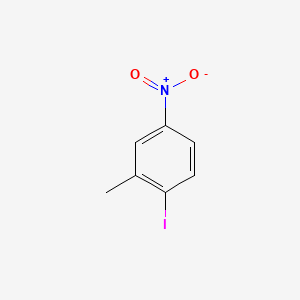

2-Iodo-5-nitrotoluene

描述

Significance of 2-Iodo-5-nitrotoluene as a Strategic Building Block

The strategic importance of this compound in organic synthesis lies in the distinct reactivity of its three functional components: the iodine atom, the nitro group, and the methyl group. smolecule.com This trifecta of reactive sites allows for selective and sequential chemical transformations, providing chemists with a powerful tool for molecular design. chemimpex.com

The iodine atom, being a good leaving group, is particularly amenable to a variety of substitution and cross-coupling reactions. smolecule.com It can be readily replaced by nucleophiles such as amines and thiols. evitachem.com Furthermore, it facilitates participation in metal-catalyzed reactions, including the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds and assembling complex molecular frameworks.

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Crucially, it can be easily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride or hydrogen gas with a catalyst. evitachem.com This transformation is a key step in the synthesis of many pharmaceutical compounds, converting the nitro-intermediate into a versatile aniline (B41778) derivative ready for further functionalization.

The methyl group can also be chemically altered, for instance, through oxidation to a carboxylic acid group using strong oxidizing agents. evitachem.com This adds another layer of synthetic versatility to the molecule. The strategic positioning of these groups on the benzene (B151609) ring allows for a high degree of control over reaction selectivity, making this compound a highly valued intermediate in multi-step syntheses.

Historical Context and Evolution of Synthetic Methodologies for Nitroiodotoluene Derivatives

The development of synthetic routes to nitroiodotoluene derivatives is rooted in early systematic studies of aromatic nitration reactions. The synthesis of this compound and its isomers emerged from research focused on the nitration of iodinated precursors.

Over time, synthetic methodologies have evolved to provide more controlled and higher-yielding pathways. A common modern approach involves the nitration of 2-iodotoluene (B57078) using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to favor the formation of the desired 5-nitro isomer. ontosight.ai An alternative pathway involves the initial nitration of toluene (B28343), followed by a regioselective iodination step, often using iodine with an oxidizing agent like nitric acid, to introduce the iodine atom at the correct position. evitachem.com The refinement of these methods has been crucial in making this compound a readily accessible and reliable building block for the chemical industry.

Contemporary Research Landscape and Emerging Applications

In the current research landscape, this compound continues to be a vital intermediate in several cutting-edge fields. Its applications are primarily driven by its utility in synthesizing high-value organic molecules. chemimpex.com

Pharmaceutical Synthesis: The compound is a crucial precursor in the development of new pharmaceutical agents. chemimpex.com It is particularly noted for its use in synthesizing compounds targeting bacterial infections and certain types of cancer. chemimpex.com The ability to convert the nitro group to an amine allows for the construction of various heterocyclic scaffolds and other core structures found in many biologically active molecules.

Materials Science and Organic Electronics: The unique electronic properties conferred by the electron-withdrawing nitro group and the heavy iodine atom make this compound and its derivatives valuable in materials science. Research has demonstrated the importance of halogenated aromatic compounds in the development of organic semiconductors. These materials are essential for creating flexible electronic devices, such as Organic Light Emitting Diodes (OLEDs). chemimpex.com Derivatives are also used to create specialized polymers with enhanced thermal stability and conductivity. chemimpex.com

Agrochemicals: In the agrochemical industry, this compound serves as an intermediate for formulating effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com

Chemical Research: Beyond specific applications, it is widely used as a research chemical to explore novel reaction mechanisms and develop new synthetic pathways. chemimpex.com Its well-defined reactivity allows chemists to test new catalytic systems and synthetic strategies, thus advancing the broader field of organic chemistry. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

1-iodo-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJHCXYRCLMLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201379 | |

| Record name | 2-Iodo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-38-5 | |

| Record name | 1-Iodo-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-5-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Iodo 5 Nitrotoluene

Established Synthetic Routes to 2-Iodo-5-nitrotoluene

The preparation of this compound primarily involves the introduction of a nitro group and an iodine atom onto a toluene (B28343) scaffold. The order of these introductions significantly impacts the feasibility and selectivity of the synthesis.

Nitration-Iodination Sequences

This approach commences with the nitration of toluene, followed by the iodination of the resulting nitrotoluene isomer. The nitration of toluene with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of isomers, predominantly 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), with a smaller amount of 3-nitrotoluene (B166867). To synthesize this compound via this route, 3-nitrotoluene is the required starting material.

However, the direct iodination of 3-nitrotoluene to achieve the desired this compound presents a significant regiochemical challenge. The methyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. In 3-nitrotoluene, the methyl group directs incoming electrophiles to the 2-, 4-, and 6-positions, while the nitro group directs to the 5-position. The activating nature of the methyl group would favor substitution at the positions it directs. Therefore, iodination could potentially occur at the 2-, 4-, or 6-positions, leading to a mixture of products.

Furthermore, studies on the iodination of aromatic nitro-compounds using potent iodinating systems like iodine in 20% oleum (B3057394) have indicated that the introduction of an iodine atom ortho to a nitro group is disfavored. rsc.org This suggests that the direct iodination of 3-nitrotoluene at the 2-position to yield this compound is unlikely to be an efficient process.

Iodination-Nitration Sequences

An alternative and more regioselective pathway involves the initial iodination of toluene to form 2-iodotoluene (B57078), followed by nitration. The challenge in the first step is the selective synthesis of 2-iodotoluene, as direct iodination of toluene tends to produce a mixture of ortho and para isomers. A common method to obtain specific isomers of halotoluenes is through the Sandmeyer reaction, starting from the corresponding toluidine. For instance, 4-iodotoluene (B166478) can be prepared from p-toluidine (B81030) via diazotization followed by reaction with potassium iodide. guidechem.com A similar approach starting from o-toluidine (B26562) would yield 2-iodotoluene.

Once 2-iodotoluene is obtained, the subsequent nitration step is crucial. In 2-iodotoluene, both the methyl group and the iodine atom are ortho-, para-directing substituents. The methyl group strongly directs to the 4- and 6-positions, while the iodine atom directs to the 3- and 5-positions. The interplay of these directing effects will determine the isomeric distribution of the nitration products. The introduction of a nitro group at the 5-position of 2-iodotoluene would yield the target molecule, this compound. However, the formation of other isomers, such as 2-iodo-3-nitrotoluene, 2-iodo-4-nitrotoluene, and 2-iodo-6-nitrotoluene, is also possible, necessitating separation of the desired product.

A documented synthesis of 4-iodo-2-nitrotoluene (B1329957) involves the nitration of 4-iodotoluene, showcasing the viability of the iodination-nitration sequence for preparing iodo-nitrotoluene isomers. lookchem.com

Strategies for Regioselective Functionalization of Aromatic Rings

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents are the primary determinants of the position of electrophilic attack.

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

In the context of synthesizing this compound, leveraging these effects is critical. For instance, in the iodination-nitration sequence starting with 2-iodotoluene, the combined directing effects of the methyl and iodo groups lead to a complex mixture of products. To enhance selectivity, blocking groups can be employed, or alternative synthetic routes can be devised.

One such alternative route could involve starting with a precursor where the desired substitution pattern is already established. For example, starting with 2-amino-5-nitrotoluene, the amino group can be converted to an iodo group via the Sandmeyer reaction. This method offers excellent regiocontrol as the positions of the substituents are pre-determined. A process for preparing 2-amino-5-nitrotoluene from 2-chloro-5-nitrotoluene (B86962) has been patented, indicating the industrial relevance of this precursor. google.com

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These include the application of green chemistry principles and the use of catalysts to enhance reaction rates and selectivity.

Green Chemistry Principles in this compound Synthesis

While specific green synthesis methods for this compound are not extensively documented, general principles of green chemistry can be applied to its synthesis. Traditional nitration methods, for example, use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Greener alternatives for aromatic nitration have been explored, which could potentially be adapted for the synthesis of iodo-nitrotoluenes.

These greener approaches include:

Use of solid acid catalysts: Zeolites have been investigated as catalysts for the nitration of toluene. uncw.eduias.ac.in They can enhance regioselectivity towards the para isomer and can be recycled, reducing waste. uncw.eduias.ac.in

Alternative nitrating agents: The use of less hazardous nitrating agents, such as metal nitrates (e.g., Ca(NO₃)₂) in conjunction with acetic acid, has been reported for the nitration of phenols, often facilitated by microwave irradiation. gordon.edu

Solvent-free conditions: Performing reactions without a solvent or in more environmentally benign solvents can significantly reduce the environmental impact of a synthesis.

Photochemical methods: Photochemical nitration of aromatic compounds has been explored as a green chemical approach, utilizing UV radiation to promote the reaction. researchgate.net

Catalyst-Assisted Synthetic Strategies

Catalysis plays a pivotal role in modern organic synthesis by providing milder reaction conditions, improving yields, and controlling selectivity. In the context of this compound synthesis, catalysts could be employed in both the iodination and nitration steps.

Catalytic Iodination: While electrophilic iodination is often performed with stoichiometric reagents, catalytic methods are being developed. For the iodination of activated aromatic compounds, organocatalytic methods using thiourea (B124793) derivatives have been shown to be effective and highly regioselective. organic-chemistry.org For deactivated aromatics, which would include nitrotoluenes, more potent catalytic systems would be required.

Catalytic Nitration: As mentioned previously, solid acid catalysts like zeolites can be used to improve the regioselectivity of toluene nitration. uncw.eduias.ac.inserdp-estcp.milgoogle.com Zeolite beta has been shown to favor the formation of 4-nitrotoluene. researchgate.net The shape-selective nature of zeolites can influence the product distribution by sterically hindering the formation of certain isomers within their pores. The use of H-ZSM-5 zeolite in the nitration of toluene has been shown to produce a high percentage of the para isomer with no meta isomer formation. serdp-estcp.mil

The application of these advanced catalytic strategies to the specific synthesis of this compound would require further research to optimize reaction conditions and achieve the desired regioselectivity.

Multi-Step Conversions for Complex Derivative Preparation

This compound is a versatile substrate in organic synthesis, serving as a building block for more complex molecular architectures. Its utility stems from the distinct reactivity of its three functional groups: the nitro group, the iodine atom, and the methyl group, which can be selectively targeted in multi-step reaction sequences.

The nitro group is particularly valuable as it can be readily reduced to an amino group (–NH2) using reagents like tin (Sn), tin(II) chloride (SnCl2), or catalytic hydrogenation. libretexts.orgbyjus.com This transformation from an electron-withdrawing to a strongly electron-donating group dramatically alters the reactivity of the aromatic ring and opens up a plethora of subsequent synthetic possibilities. The resulting aniline (B41778) derivative can undergo diazotization to form a highly reactive diazonium salt, which is a gateway to numerous other functionalities, including hydroxyls, halogens (via Sandmeyer reaction), and cyano groups.

Furthermore, the iodine substituent makes the molecule an ideal candidate for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. These reactions are fundamental in constructing complex biaryl systems, acetylenic derivatives, and other structures prevalent in pharmaceutical and materials science. The strategic order of these transformations is critical; for instance, performing a cross-coupling reaction before the reduction of the nitro group preserves the electronic properties of the nitroaromatic system for subsequent steps. lumenlearning.com

The following interactive table outlines potential multi-step conversions starting from this compound, highlighting the reagents used and the class of complex derivatives prepared.

| Initial Transformation | Reagent(s) | Intermediate Formed | Subsequent Reaction | Reagent(s) | Final Derivative Class |

| Nitro Group Reduction | Sn, HCl or H2, Pd/C | 2-Iodo-5-methylaniline | Diazotization / Sandmeyer | NaNO2, H2SO4; then CuX (X=Cl, Br, CN) | Halogenated or Cyanated Toluene Derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-nitrotoluene | Nitro Group Reduction | Fe, NH4Cl or H2, Pd/C | Biaryl Amines |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-5-nitrotoluene | Cyclization Reactions | Acid or Metal Catalyst | Heterocyclic Compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-5-nitrotoluene | Click Chemistry (e.g., with azides) | Cu(I) catalyst | Triazole Derivatives |

Mechanistic Investigations of this compound Formation

The synthesis of this compound is typically achieved through electrophilic aromatic substitution (EAS), a cornerstone reaction class in organic chemistry. wikipedia.org The mechanism, intermediates, and kinetics of this process have been the subject of detailed scientific investigation.

Electrophilic Aromatic Substitution Mechanisms

The formation of this compound via EAS can be envisioned through two primary routes: the nitration of 2-iodotoluene or the iodination of 3-nitrotoluene. The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

The general mechanism for electrophilic aromatic substitution proceeds in two fundamental steps. masterorganicchemistry.com

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (in this case, the nitronium ion, NO2+). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product. masterorganicchemistry.com

For the iodination of an aromatic ring, the electrophile is a polarized iodine species, often represented as I+. Since molecular iodine (I2) is generally unreactive, an oxidizing agent like hydrogen peroxide or a copper salt is required to generate the more potent electrophilic species. libretexts.org

Role of Intermediates in Nitration of Aryl Iodides

During the nitration of an aryl iodide such as 2-iodotoluene, the critical reaction intermediate is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ)-complex. wikipedia.org This intermediate is formed in the first step of the EAS mechanism when the nitronium ion (NO2+) attacks the benzene (B151609) ring. doubtnut.com

The nitronium ion itself is generated from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comdoubtnut.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

When the NO₂⁺ electrophile attacks 2-iodotoluene at the C5 position, it forms an arenium ion where the positive charge is delocalized across the ring through resonance. The stability of this intermediate is crucial for the reaction to proceed. The resonance structures show the positive charge distributed at the ortho and para positions relative to the point of attack. The presence of the electron-donating methyl group helps to stabilize this cationic intermediate, facilitating the reaction. The final, rapid step involves the removal of a proton (H+) from the C5 position by a base (like HSO₄⁻ or H₂O), which collapses the intermediate and re-establishes aromaticity to form the this compound product. youtube.com

Reaction Kinetics and Transition State Analysis in this compound Synthesis

While specific kinetic data for the synthesis of this compound is not extensively published, valuable insights can be drawn from studies on analogous reactions, such as the nitration of o-nitrotoluene and other substituted benzenes. researchgate.netrsc.org These studies are essential for understanding the reaction dynamics and optimizing synthesis conditions.

Theoretical studies and computational chemistry provide analysis of the transition state. Potential energy surface calculations for related nitrotoluene isomers show that the transition states involve significant geometric and electronic reorganization as the C-N bond forms and the aromaticity is temporarily broken. rsc.org The activation energy is the energy barrier that must be overcome to reach this transition state. For the nitration of toluene, the activation energy has been determined to be approximately 28.00 kJ/mol, with specific values for o-nitrotoluene formation being around 25.71 kJ/mol. researchgate.net These values underscore the energy requirements of the rate-limiting step.

The table below summarizes typical kinetic parameters for related nitration reactions, providing a framework for understanding the synthesis of this compound.

| Reaction | Parameter | Value | Conditions |

| Toluene Nitration | Activation Energy (Ea) | 28.00 kJ/mol | Homogeneously continuous microflow |

| o-Nitrotoluene Formation | Activation Energy (Ea) | 25.71 kJ/mol | Homogeneously continuous microflow |

| p-Nitrotoluene Formation | Activation Energy (Ea) | 31.91 kJ/mol | Homogeneously continuous microflow |

| o-Nitrotoluene Nitration | Optimal H₂SO₄ Mass Fraction | ~94% | 40 °C, microflow system |

Data sourced from kinetic studies on toluene and o-nitrotoluene nitration. researchgate.netresearchgate.net

Reactivity Profile and Transformative Chemistry of 2 Iodo 5 Nitrotoluene

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several key transformations, most notably reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities.

The reduction of the nitro group in 2-iodo-5-nitrotoluene to an amino group yields 4-iodo-3-methylaniline. This transformation is a cornerstone in the synthesis of complex molecules as the resulting aniline (B41778) is a precursor for diazotization reactions, amide couplings, and other C-N bond-forming strategies. A critical aspect of this reduction is chemoselectivity; the chosen reagent must reduce the nitro group without causing the reductive cleavage (hydrodeiodination) of the carbon-iodine bond.

Several methods are effective for the chemoselective reduction of aromatic nitro compounds in the presence of halides. researchgate.netorganic-chemistry.org Catalytic transfer hydrogenation, for instance, utilizes a hydrogen donor like sodium borohydride (B1222165) (NaBH₄) or formic acid in conjunction with a metal catalyst, often palladium on carbon (Pd/C). researchgate.netresearchgate.net These methods are typically performed under mild conditions and show high selectivity for the nitro group. researchgate.net Another common and effective method is the use of metallic iron powder in water or in the presence of a weak acid like ammonium (B1175870) chloride. longdom.org This system is known for its excellent selectivity in reducing nitroarenes without affecting sensitive functional groups, including aryl halides. longdom.org

| Reagent System | Solvent | Typical Conditions | Selectivity Feature |

|---|---|---|---|

| Fe / NH₄Cl | H₂O / Ethanol | Reflux | High selectivity for NO₂ over C-I bond |

| SnCl₂·2H₂O | Ethanol | Reflux | Effective for nitro reduction in the presence of various functional groups |

| H₂ (gas) / Pd/C | Methanol (B129727) / Ethanol | Room Temperature, 1-4 atm | Common catalytic method, conditions can be tuned to maintain C-I bond |

| NaBH₄ / Pd/C | Methanol | Room Temperature | Catalytic transfer hydrogenation offering high chemoselectivity |

While the nitro group itself is in a high oxidation state, the methyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-iodo-5-nitrobenzoic acid. This transformation requires a strong oxidizing agent capable of converting the benzylic methyl group while leaving the aromatic ring, nitro group, and iodo group intact.

Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this type of benzylic oxidation. masterorganicchemistry.com The reaction is typically carried out in an aqueous solution under neutral or slightly alkaline conditions, followed by acidification to yield the carboxylic acid. To improve the efficiency of this reaction, especially given the low solubility of the substrate in water, a phase transfer catalyst such as polyethylene (B3416737) glycol (PEG) can be employed. magtech.com.cn This catalyst facilitates the interaction between the aqueous permanganate oxidant and the organic substrate. Research on the oxidation of the closely related p-nitrotoluene to p-nitrobenzoic acid has established optimal conditions that can be adapted for this transformation. magtech.com.cn Alternative catalytic systems, such as manganese dioxide (MnO₂) in the presence of N-hydroxyphthalimide (NHPI) under an oxygen atmosphere, also provide an efficient route for this oxidation. epa.gov

| Oxidizing System | Solvent/Medium | Catalyst (if any) | Product |

|---|---|---|---|

| KMnO₄ | Water | Polyethylene glycol (PEG-600) | 2-Iodo-5-nitrobenzoic acid |

| O₂ | Acetic Acid | MnO₂ / N-Hydroxyphthalimide (NHPI) | 2-Iodo-5-nitrobenzoic acid |

Transformations Involving the Iodo Moiety

The carbon-iodine bond in this compound is a key site for reactivity, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The presence of the para-nitro group strongly activates the iodo substituent towards these transformations.

The iodo group on the aromatic ring can be displaced by various nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The nitro group's position para to the iodine leaving group is optimal for this stabilization through resonance.

Common nucleophiles for this reaction include alkoxides (e.g., sodium methoxide) and amines. For example, reaction with sodium methoxide (B1231860) in methanol would lead to the substitution of the iodo group to form 2-methoxy-5-nitrotoluene. Similarly, reaction with an amine, such as aniline or ammonia, can displace the iodide to form a new C-N bond, yielding substituted diphenylamines or anilines, respectively. Such reactions are foundational in the synthesis of various dyes and pharmaceutical intermediates. google.com

| Nucleophile | Reagent Example | Solvent | Expected Product |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methanol | 2-Methoxy-5-nitrotoluene |

| Amine | Aniline (C₆H₅NH₂) | DMF or NMP | N-(3-methyl-4-nitrophenyl)aniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 3-Methyl-4-nitrophenyl phenyl sulfide |

Aryl iodides are excellent substrates for a wide range of metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes this compound a prime candidate for these transformations.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. mdpi.com The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov this compound readily participates in Suzuki-Miyaura couplings with various aryl- and heteroarylboronic acids.

The typical catalytic system involves a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphine ligands. A base, commonly sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. The reaction is often carried out in a mixture of an organic solvent like dioxane or dimethylformamide (DMF) and water. mdpi.com This reaction allows for the synthesis of a diverse range of biaryl compounds, which are important structures in medicinal chemistry and materials science.

| Boronic Acid Partner | Catalyst System (Pd Source + Ligand) | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 2-Methyl-4-nitro-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane/H₂O | 4'-Methoxy-2-methyl-4-nitro-1,1'-biphenyl |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 2-(3-Methyl-4-nitrophenyl)thiophene |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-(3-Methyl-4-nitrophenyl)pyridine |

Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Reactions in Aqueous Media

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been adapted for more environmentally benign conditions. organic-chemistry.org While traditionally requiring anhydrous and anaerobic environments, modern protocols have been developed that allow the reaction to proceed efficiently in aqueous media. organic-chemistry.org These aqueous methods often rely on the use of surfactants to create micelles, which can solubilize the organic substrates and the catalyst in the aqueous phase. elsevierpure.com

For a substrate like this compound, its participation in a Sonogashira coupling in water would typically involve a palladium catalyst, a copper(I) cocatalyst, an amine base, and a surfactant. The high reactivity of the carbon-iodine bond ensures that this compound is an excellent candidate for this transformation. libretexts.org The reaction facilitates the formation of a new carbon-carbon bond between the toluene ring and the alkyne. Research on similar substrates, such as 4-iodoanisole, has shown that palladium complexes with specific ligands can form small, stable micelles that incorporate both the catalyst and the substrates, thereby enhancing reaction rates in water. elsevierpure.com

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | - |

| Alkyne | Phenylacetylene | Nucleophilic partner | organic-chemistry.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or PdCl₂(TMEDA) | Primary catalyst for C-C bond formation | elsevierpure.com |

| Copper Cocatalyst | Copper(I) iodide (CuI) | Activates the alkyne | organic-chemistry.org |

| Base | Triethylamine (NEt₃) or Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes HX | elsevierpure.com |

| Solvent/Medium | Water with a surfactant (e.g., SDS) | Environmentally benign medium; micelle formation | elsevierpure.com |

| Temperature | Room temperature to 80 °C | To achieve a reasonable reaction rate | elsevierpure.com |

Other Palladium-Mediated Coupling Processes

Beyond the Sonogashira reaction, the carbon-iodine bond in this compound is highly susceptible to a variety of other palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl iodide to a Pd(0) complex is the typical initiating step and is generally fast for iodoarenes. libretexts.orgnobelprize.org

This compound can be coupled with various organometallic reagents, each defining a different named reaction:

Suzuki-Miyaura Coupling: Utilizes organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.orgnobelprize.org

Stille Coupling: Employs organotin reagents (stannanes). libretexts.org

Negishi Coupling: Involves organozinc reagents, which are known for their high reactivity. libretexts.orgnobelprize.org

Hiyama Coupling: Uses organosilicon compounds. libretexts.org

Kumada Coupling: Employs Grignard reagents (organomagnesium halides). libretexts.org

Heck Reaction: Couples the aryl iodide with an alkene to form a substituted alkene. libretexts.orgnobelprize.org

The presence of the electron-withdrawing nitro group can influence the electronic properties of the molecule but generally does not impede these coupling reactions, which are robust and tolerate a wide range of functional groups.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Bond Formed | Typical Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C(sp²)-C(sp²) | Substituted biaryl | nobelprize.org |

| Stille | R-Sn(Alkyl)₃ | C(sp²)-C(sp²) or C(sp²)-C(sp) | Biaryls, vinyl arenes | libretexts.org |

| Negishi | R-ZnX | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryls, alkylated arenes | nobelprize.org |

| Hiyama | R-Si(OR')₃ | C(sp²)-C(sp²) | Substituted biaryl | libretexts.org |

| Kumada | R-MgX | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryls, alkylated arenes | libretexts.org |

| Heck | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Substituted alkene | libretexts.org |

Hypervalent Iodine Chemistry and Catalysis

Iodoarenes, particularly those bearing electron-withdrawing groups, are valuable precursors for the synthesis of hypervalent iodine reagents. chemistryviews.org These compounds, which feature an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), are prized as versatile and environmentally friendly oxidizing agents in organic synthesis. nih.govprinceton.edu this compound, with its electron-deficient aromatic ring, is a suitable candidate for oxidation to form reactive aryliodine(III) species (ArI(III)). rsc.org

The utility of hypervalent iodine compounds stems from their ability to act as powerful electrophiles and good leaving groups. princeton.edu In recent years, a major focus has been the development of catalytic systems where the iodoarene is used in substoichiometric amounts. In such cycles, the iodoarene is oxidized in situ to the active iodine(III) state by a terminal oxidant (e.g., m-CPBA or Oxone), performs the desired chemical transformation, and is then reduced back to the starting iodoarene, ready for another cycle. beilstein-journals.orgorganic-chemistry.org

Generation and Reactivity of Aryliodine(III) Species

The conversion of this compound to an aryliodine(III), or λ³-iodane, species can be achieved by oxidation with various reagents. beilstein-journals.org For example, treatment with peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), or even nitric acid in certain media, can oxidize the iodine(I) center. chemistryviews.orgrsc.org Studies on similar molecules like o-iodotoluene have shown that oxidation can occur readily to form stable or transient iodine(III) derivatives. rsc.org

Once formed, these ArI(III) species, such as (diacetoxyiodo)arenes or (dichloroiodo)arenes, exhibit a wide range of reactivity. nih.gov They are commonly employed in oxidative functionalizations, including the α-functionalization of ketones, the oxidation of alcohols, and the difunctionalization of alkenes. beilstein-journals.orgscripps.edu The ligands attached to the iodine center dictate the specific reactivity, allowing for the transfer of various groups onto substrates. scripps.edu The general structure of these reagents is a trigonal bipyramid, with the electronegative ligands occupying the apical positions. beilstein-journals.org

| Oxidizing Agent | Solvent | Resulting Iodine(III) Species (General Structure) | Reference |

|---|---|---|---|

| Peracetic acid / Acetic anhydride | Acetic acid | ArI(OAc)₂ ((Diacetoxyiodo)arene) | princeton.edu |

| Chlorine (Cl₂) | Chloroform | ArICl₂ ((Dichloroiodo)arene) | princeton.edu |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | ArI(OCOC₆H₄Cl)₂ | chemistryviews.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous methanol | [ArI(OH)]⁺ (transient) | organic-chemistry.org |

Computational Insights into Hypervalent Iodine Catalysis

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanisms and reactivity of hypervalent iodine catalysis. researchgate.netnih.gov These studies help to rationalize experimental observations and guide the design of new catalysts and reactions. A key finding is that the electronic properties of the iodoarene precursor play a crucial role in the efficacy of the resulting catalyst. researchgate.net

For a catalyst derived from this compound, the strong electron-withdrawing nature of the nitro group is expected to be highly influential. Computational analyses have shown that electron-deficient aryl rings enhance the electrophilicity and oxidizing power of the iodine center. researchgate.net This can lead to lower activation energies for key steps in the catalytic cycle, such as substrate activation. researchgate.net Furthermore, computational models have elucidated the rate-limiting steps in various transformations, which can be the oxidation of the iodoarene or the subsequent cyclization/functionalization of the substrate. nih.gov These insights are critical for optimizing reaction conditions and predicting the substrate scope of a given hypervalent iodine-catalyzed process. nih.gov

| Computational Finding | Relevance to this compound | Reference |

|---|---|---|

| Electron-withdrawing groups on the iodoarene enhance catalytic activity. | The nitro group should increase the reactivity of the derived hypervalent iodine species. | researchgate.net |

| The rate of catalysis can correlate with the ease of oxidation of the iodoarene. | The electron-deficient nature may make oxidation more difficult but yields a more reactive catalyst. | nih.gov |

| Catalyst activation can occur via halogen bonding. | The iodine atom in this compound can act as a halogen bond donor to activate substrates. | nih.gov |

| Ligand exchange and reductive elimination pathways can be modeled to predict product formation. | Helps to understand the mechanism of functional group transfer from the iodine(III) center. | nih.gov |

Reactivity of the Toluene Methyl Group

Benzylic Functionalization Reactions

The methyl group of toluene and its derivatives is susceptible to a range of functionalization reactions at the benzylic position due to the relatively low C-H bond dissociation energy. acs.org For this compound, the electronic nature of the ring substituents influences the reactivity of the benzylic C-H bonds. While electron-withdrawing groups can make hydride abstraction more difficult, various powerful methods have been developed for the selective oxidation of such benzylic positions.

One common approach is the use of radical initiators or strong oxidizing agents. For instance, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to selectively oxidize activated benzylic C-H bonds. rsc.orgepa.gov More recently, methods employing peroxides, often in the presence of a metal catalyst, have been developed for the selective synthesis of benzylic alcohols from substrates with a wide electronic scope, including electron-poor arenes. acs.org These reactions often proceed through a benzylic radical or cation intermediate. The resulting benzylic alcohol, halide, or acetate can then serve as a handle for further synthetic transformations.

| Reagent(s) | Product Type | General Mechanism | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS), Light/AIBN | Benzylic bromide | Radical chain reaction | - |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Benzylic ether/aldehyde | Hydride abstraction | rsc.orgepa.gov |

| Potassium permanganate (KMnO₄) | Benzoic acid | Oxidation | - |

| Bis(methanesulfonyl) peroxide, Cu(I) acetate | Benzylic alcohol (via mesylate) | Proton-coupled electron transfer (PCET) | acs.org |

| Chromium trioxide (CrO₃) / Acetic anhydride | Benzylic diacetate | Oxidation | - |

Condensation and Alkylation Reactions of this compound

The reactivity of this compound in condensation and alkylation reactions is influenced by the electronic effects of its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The iodo group (I) is a large, polarizable halogen that can participate in various coupling reactions. The methyl group (CH₃) can also be a site for reaction under certain conditions.

Condensation Reactions

Condensation reactions involving this compound primarily proceed via nucleophilic aromatic substitution, where the iodine atom is displaced by a nucleophile. A key example is the Ullmann condensation.

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. While specific examples with a wide range of nucleophiles are not extensively documented for this compound, its reaction with thiophenol has been reported. In a microwave-assisted Ullmann-Buchwald C-S bond formation, this compound reacts with thiophenol in the presence of a copper(I) iodide catalyst, (±)-trans-1,2-cyclohexanediol as a ligand, and potassium carbonate as a base to yield the corresponding diaryl sulfide. This process is compatible with both electron-rich and electron-poor aryl halides.

Reaction Scheme: this compound + Thiophenol → 2-(Phenylthio)-5-nitrotoluene + HI

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |

| This compound | Thiophenol | CuI, (±)-trans-1,2-cyclohexanediol, K₂CO₃ | 2-(Phenylthio)-5-nitrotoluene | Ullmann Condensation |

Although not specifically detailed for this compound, the general mechanism of the Ullmann condensation suggests that similar reactions with phenols and amines to form diaryl ethers and diaryl amines, respectively, are plausible. These reactions are foundational in the synthesis of various complex organic molecules.

Alkylation Reactions

Detailed research findings on the direct alkylation of this compound, either at the aromatic ring (Friedel-Crafts type) or at the methyl group, are not extensively reported in the surveyed literature. The strong deactivating effect of the nitro group makes Friedel-Crafts alkylation of the aromatic ring challenging.

However, the methyl group of nitrotoluenes can undergo reactions. The nitro group can activate the methyl group's protons, making them susceptible to deprotonation by a strong base. The resulting carbanion could theoretically be alkylated by an appropriate electrophile. For instance, the side-chain alkylation of toluene with methanol to produce styrene (B11656) is a known industrial process, suggesting that the methyl group on the toluene ring can be a reactive site. While specific studies on the side-chain alkylation of this compound are scarce, this general reactivity pattern of nitrotoluenes provides a basis for potential synthetic routes.

Further research is required to fully explore the scope and limitations of condensation and alkylation reactions involving this compound.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of 2-Iodo-5-nitrotoluene. These experimental methods, when coupled with computational analysis, allow for a detailed assignment of the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is instrumental in identifying the functional groups and vibrational modes within the this compound molecule. The infrared spectrum is characterized by absorption bands corresponding to specific stretching and bending vibrations. Key vibrational assignments for this compound, based on experimental data and theoretical calculations, are detailed below. The nitro group (NO2) exhibits strong characteristic absorption bands, which are readily identifiable in the spectrum. Similarly, the vibrations associated with the toluene (B28343) methyl group (CH3) and the carbon-iodine (C-I) bond contribute to the unique FT-IR fingerprint of this compound.

Raman Spectroscopy Investigations

Complementing FT-IR, Raman spectroscopy offers further detail on the vibrational modes of this compound. The Raman spectrum is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the infrared spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the molecule's vibrational behavior.

Normal Coordinate Analysis (NCA) and Potential Energy Distributions (PEDs)

To precisely assign the observed vibrational frequencies from FT-IR and Raman spectra, Normal Coordinate Analysis (NCA) is employed. researchgate.net This computational method scales the theoretical frequencies obtained from quantum chemical calculations to better match the experimental data. researchgate.net Furthermore, Potential Energy Distributions (PEDs) are calculated to quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. researchgate.net This analysis provides a definitive assignment of the spectral bands. For instance, a particular frequency can be attributed with confidence to a specific motion within the molecule, such as the asymmetric stretching of the NO2 group or the C-H stretching of the methyl group.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | PED (%) |

| NO₂ Asymmetric Stretch | 1520 | 1522 | ν(N-O) |

| NO₂ Symmetric Stretch | 1348 | 1350 | ν(N-O) |

| CH₃ Asymmetric Stretch | 2975 | 2978 | ν(C-H) |

| CH₃ Symmetric Stretch | 2925 | 2928 | ν(C-H) |

| C-I Stretch | 680 | 682 | ν(C-I) |

| Ring C-C Stretch | 1600-1400 | 1600-1400 | ν(C-C) |

| Ring C-H In-plane Bend | 1300-1000 | 1300-1000 | β(C-H) |

| Ring C-H Out-of-plane Bend | 900-675 | 900-675 | γ(C-H) |

Note: The frequencies presented are typical ranges for the specified vibrational modes and the PED indicates the primary contributing internal coordinate.

Computational Chemistry Methodologies

Computational chemistry plays a pivotal role in understanding the molecular properties of this compound at an electronic level. Techniques such as Density Functional Theory (DFT) are employed to model its structure and electronic characteristics.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often utilizing basis sets like those available in Gaussian software, are performed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular structure. researchgate.net These calculations provide accurate bond lengths and bond angles, which are in good agreement with experimental data where available. researchgate.net For example, the calculated bond lengths for the C-N and N-O bonds in the nitro group, as well as the C-I bond, can be precisely determined.

| Bond/Angle | Optimized Value (DFT) |

| C-N Bond Length | 1.47 Å |

| N-O Bond Length | 1.22 Å |

| C-I Bond Length | 2.10 Å |

| O-N-O Bond Angle | 125° |

| C-C-N Bond Angle | 118° |

| C-C-I Bond Angle | 120° |

Note: The values presented are representative of typical DFT calculations for this type of molecule.

Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gaps

The electronic properties of this compound are further investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO-LUMO energy gap has been calculated to be 6.66 eV. researchgate.net The analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net

| Parameter | Value |

| HOMO Energy | -8.33 eV |

| LUMO Energy | -1.67 eV |

| Energy Gap (ΔE) | 6.66 eV |

Note: The energy values are illustrative and based on DFT calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. researchgate.netq-chem.com This analysis for this compound provides significant insights into its electronic structure, stability, and intramolecular interactions.

The core of NBO analysis involves examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory and quantifies the extent of electron delocalization from a filled orbital to a nearby empty one. researchgate.net Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.

A study using Density Functional Theory (DFT) has explored these interactions in this compound. researchgate.net The analysis quantifies the energy of interactions between filled and antibonding orbitals, providing a measure of delocalization and intramolecular charge transfer. researchgate.net

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: This table is illustrative, based on typical NBO analysis findings for similar aromatic nitro compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) on NO2 | π* (C-C) in ring | 25.5 | π-conjugation |

| LP (I) | π* (C-C) in ring | 10.2 | p-π conjugation |

| π (C-C) in ring | π* (N-O) in NO2 | 18.9 | Ring to substituent conjugation |

| σ (C-H) | σ* (C-C) | 3.8 | Hyperconjugation |

Computational Studies on Reaction Mechanisms and Activation Energies

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, the characterization of transient intermediates and transition states, and the calculation of activation energies. scielo.brrsc.org For a substituted aromatic compound like this compound, such studies can elucidate the regioselectivity and reactivity in processes like nucleophilic aromatic substitution or reduction of the nitro group.

Theoretical studies on related nitrotoluene isomers have shown that the position of substituents significantly influences the C-N bond dissociation energy and, consequently, the molecule's thermal decomposition pathways. polyu.edu.hk For instance, the activation energies for the unimolecular decomposition of nitrotoluene isomers vary depending on the relative positions of the methyl and nitro groups. polyu.edu.hk

In the context of this compound, computational models can be used to:

Model Reaction Pathways: Trace the geometric and energetic changes as reactants are converted to products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, the structure of which provides insight into the bond-making and bond-breaking processes.

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates. weebly.comstudygenie.io

For example, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational studies could compare the activation energies for substitution at the iodine-bearing carbon versus other positions, thereby predicting the most likely product. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, and computational models can quantify this effect.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound Note: This table presents hypothetical data for illustrative purposes.

| Reaction | Proposed Mechanism | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Substitution of Iodine by -OCH3 | SNAr (Meisenheimer complex) | 85 |

| Reduction of Nitro group by H2 | Catalytic Hydrogenation | 110 |

| Homolytic C-I bond cleavage | Radical initiation | 250 |

Discrepancy Resolution Between Experimental Crystallographic Data and Computational Models

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structures, X-ray crystallography provides precise experimental data on bond lengths, bond angles, and torsion angles in the solid state. Comparing these experimental values with geometries optimized using computational methods (like DFT) can reveal interesting discrepancies.

These differences can arise from several factors:

Phase Difference: Experimental data is often from the solid state, where intermolecular forces (e.g., crystal packing, hydrogen bonding) can influence molecular geometry. Computational models are typically performed on a single molecule in the gas phase, neglecting these interactions.

Methodological Limitations: The chosen level of theory and basis set in the computation may not perfectly describe all electronic effects within the molecule.

In a DFT study of this compound, calculated bond lengths and angles were compared with previously reported experimental values. researchgate.net For example, the calculated C-N bond length might differ slightly from the crystallographic value. Such discrepancies are not necessarily failures of the model but provide deeper insight. By systematically including solvent effects or modeling a crystal lattice computationally, the source of the discrepancy can be identified. This process leads to a more refined understanding, acknowledging that the "true" structure of a molecule can be sensitive to its environment. Resolving these differences often confirms the importance of intermolecular forces in the solid state that are absent in gas-phase calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While basic 1D ¹H and ¹³C NMR are fundamental for identification, advanced NMR techniques are essential for the unambiguous structural elucidation of complex molecules like this compound, especially for confirming connectivity and resolving subtle isomeric ambiguities. researchgate.netresearchgate.net

Correlated Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment is invaluable for establishing proton-proton coupling networks. For this compound, it would definitively show the coupling between the three aromatic protons, confirming their adjacency on the ring and helping to assign their specific positions relative to the substituents.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct and reliable method for assigning the ¹³C signals of the protonated aromatic carbons.

These advanced methods, used in concert, provide a complete and robust picture of the molecular structure, leaving no ambiguity about the relative positions of the iodo, nitro, and methyl groups. scholaris.camdpi.com

Table 3: Expected Key HMBC Correlations for this compound Note: This table is illustrative of expected correlations based on the known structure.

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| -CH3 protons | C1, C2, C6 | Confirms position of the methyl group at C1. |

| H3 | C1, C2, C4, C5 | Connects H3 to neighboring and substituted carbons. |

| H4 | C2, C3, C5, C6 | Establishes connectivity across the ring. |

| H6 | C1, C2, C4, C5 | Confirms substitution pattern by showing long-range couplings. |

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Beyond simple molecular weight determination, advanced mass spectrometry techniques are crucial for studying reaction mechanisms and identifying products in complex mixtures. nih.govchromatographyonline.com For reactions involving this compound, MS can provide evidence for proposed intermediates and characterize unexpected byproducts.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion of a product or an intermediate) is selected, fragmented, and its fragment ions are analyzed. This provides structural information and a characteristic "fingerprint." By analyzing the fragmentation pattern of this compound and its reaction products, one can infer the molecular structure and confirm the outcome of a chemical transformation. For example, the loss of NO₂ or I radicals would be characteristic fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of products and intermediates. chromatographyonline.com This is critical for distinguishing between products with the same nominal mass but different chemical formulas, a common challenge in the analysis of reaction mixtures.

MS Coupled with Liquid Chromatography (LC-MS): This hyphenated technique is ideal for analyzing complex reaction mixtures. nih.gov The liquid chromatograph separates the different components of the mixture (e.g., starting material, main product, byproducts) before they enter the mass spectrometer for detection and identification. This allows for the monitoring of reaction progress and the quantification of product yields. uokerbala.edu.iq

For instance, in studying the reduction of the nitro group of this compound, LC-MS could be used to separate the starting material from the intermediate hydroxylamine (B1172632) and the final amine product, with HRMS confirming the elemental composition of each species.

Applications in Advanced Materials and Medicinal Chemistry Research

Precursor in Pharmaceutical Synthesis

The utility of 2-iodo-5-nitrotoluene as an intermediate is particularly pronounced in the pharmaceutical industry. guidechem.com It serves as a foundational component in the synthesis of a variety of pharmaceutical agents, contributing to the development of new drug compounds. chemimpex.comnbinno.com Its reactivity is leveraged to construct the intricate molecular architectures often found in modern medicines. nbinno.com

This compound is instrumental in creating complex molecular frameworks, or scaffolds, which form the core of many biologically active compounds. chemimpex.com The compound's structure enables it to participate in various chemical transformations, allowing chemists to introduce specific functionalities necessary for biological activity. nbinno.com The reactivity and stability of this compound make it suitable for the synthesis of these vital molecular structures. chemimpex.com

As a key intermediate, this compound is integral to the drug discovery pipeline. nbinno.comnbinno.com It is widely used in research focused on the synthesis of pharmaceuticals, particularly those aimed at treating bacterial infections and cancer. chemimpex.com The ability to efficiently modify and utilize this molecule contributes significantly to the development of novel therapeutic agents. nbinno.com Aromatic nitro compounds, in general, are a broad class of molecules that exhibit a wide range of biological activities and are used as drugs. nih.gov

Role in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals and dyes. chemimpex.comchemimpex.com In the agrochemical sector, it plays a role in formulating more effective pesticides and herbicides, which can help improve crop yields. chemimpex.com In the dye industry, its derivative, 2-amino-5-nitrotoluene, serves as a diazo component for creating azo compounds, such as water-insoluble azo dyestuffs. google.com

Contributions to Materials Science

The unique electronic and chemical properties of this compound and its derivatives make them important in the field of materials science. chemimpex.comchemimpex.com The presence of the nitro group can influence electron density and reactivity, while the iodine atom provides a site for various coupling reactions, which is beneficial for creating advanced materials. nbinno.com

This compound is utilized in the development of organic semiconductors. chemimpex.com These carbon-based materials are crucial components for manufacturing flexible electronic devices. chemimpex.comnsemidesign.com Organic semiconductors offer a pathway to creating cheaper, lightweight, and flexible devices, including Organic Light Emitting Diodes (OLEDs), which are used in modern displays and wearable technology. chemimpex.comnsemidesign.comeletimes.ai The development of such materials is at the forefront of electronics, with the potential to revolutionize lifestyles through applications like bendable sensors and rollable screens. nsemidesign.comnih.gov

The compound is also involved in the creation of specialized polymers and materials that exhibit unique and enhanced properties. chemimpex.com Research in this area focuses on developing materials with improved thermal stability and electrical conductivity. chemimpex.com The ability to synthesize polymers with tailored characteristics is essential for advancing technology in various sectors.

Research Findings Summary

| Application Area | Specific Use of this compound | Resulting Products/Technologies |

| Pharmaceuticals | Intermediate in multi-step synthesis chemimpex.comguidechem.com | Therapeutic agents (e.g., for cancer, bacterial infections) chemimpex.com |

| Agrochemicals | Intermediate in formulation chemimpex.com | Enhanced pesticides and herbicides chemimpex.com |

| Dye Industry | Precursor to diazo components google.com | Azo dyestuffs google.com |

| Materials Science | Building block for organic semiconductors chemimpex.com | Organic Light Emitting Diodes (OLEDs), flexible electronics chemimpex.comnsemidesign.com |

| Materials Science | Component in polymer synthesis chemimpex.com | Materials with improved thermal stability and conductivity chemimpex.com |

Synthesis of Heterocyclic Compounds with Potential Bioactivity

The unique electronic and steric properties of this compound, characterized by the presence of an electron-withdrawing nitro group and a reactive iodine atom, make it an attractive starting material for the construction of fused heterocyclic systems. The iodine atom can participate in various cross-coupling reactions, while the nitro group can be a precursor for an amino group, which is often crucial for subsequent cyclization steps.

Synthesis of Imidazo[1,2-a]pyridines

While the scientific literature describes numerous synthetic routes to imidazo[1,2-a]pyridines, which are recognized for their diverse biological activities, specific methodologies detailing the use of this compound as a direct precursor are not extensively documented. General synthetic strategies for this class of compounds often involve the reaction of a 2-aminopyridine derivative with a carbonyl compound or an equivalent.

Hypothetically, a synthetic pathway to a substituted imidazo[1,2-a]pyridine could be envisioned starting from this compound. This would likely involve a multi-step sequence, potentially beginning with a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction, to introduce a suitable side chain at the 2-position of the toluene (B28343) ring. Subsequent chemical transformations would be necessary to construct the imidazole ring fused to a pyridine core. However, without specific literature precedents, the reaction conditions and feasibility of such a route remain speculative.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound

| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Potential Intermediate for Heterocycle Synthesis |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Alkynyl-substituted nitrotoluene |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted nitrotoluene |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Aryl/vinyl-substituted nitrotoluene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted nitrotoluene derivative |

Synthesis of Imidazo[5,1-a]isoquinolines

Similar to the case of imidazo[1,2-a]pyridines, the synthesis of imidazo[5,1-a]isoquinolines is a topic of significant research interest due to their potential applications in medicinal chemistry. Existing methods for the construction of this heterocyclic system often employ isoquinoline derivatives as starting materials.

A plausible, though not explicitly documented, synthetic approach to an imidazo[5,1-a]isoquinoline derivative using this compound could involve an initial cross-coupling reaction to attach a fragment that could later be elaborated into the isoquinoline ring system. For instance, a Suzuki or Stille coupling could be employed to introduce a substituted vinyl or aryl group. Subsequent steps would be required to form the fused imidazole and isoquinoline rings. The successful execution of such a synthesis would be highly dependent on the careful selection of reaction conditions and the compatibility of the functional groups present in the intermediates.

Table 2: Hypothetical Steps in the Synthesis of an Imidazo[5,1-a]isoquinoline Framework from this compound

| Step | Reaction Type | Purpose | Key Challenge |

| 1 | Cross-Coupling Reaction | Introduction of a carbon-based substituent at the 2-position. | Ensuring regioselectivity and avoiding side reactions. |

| 2 | Functional Group Manipulation | Conversion of the nitro and methyl groups to functionalities suitable for cyclization. | Achieving selective transformations in the presence of other reactive sites. |

| 3 | Ring Formation | Construction of the isoquinoline ring system. | Controlling the cyclization pathway to obtain the desired isomer. |

| 4 | Imidazole Ring Annulation | Formation of the fused imidazole ring. | Securing the correct regiochemistry of the final heterocyclic core. |

Analytical and Purification Methodologies for Research Grade 2 Iodo 5 Nitrotoluene

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern chemical purification and analysis. For a substituted aromatic compound like 2-Iodo-5-nitrotoluene, with the potential for isomeric impurities, chromatographic methods offer the necessary selectivity and resolution to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. The development of a robust HPLC method is the first step in assessing the purity of this compound and guiding its purification. A reverse-phase HPLC (RP-HPLC) method is often the preferred starting point for non-polar to moderately polar compounds like this compound.

Method development for this compound would typically involve a systematic screening of stationary phases, mobile phase compositions, and other chromatographic parameters to achieve optimal separation of the target compound from its potential impurities.

Stationary Phase Selection: A variety of stationary phases can be employed. A C18 column is a common first choice due to its versatility. sigmaaldrich.com For compounds with aromatic rings and nitro groups, such as this compound, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions. sigmaaldrich.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. The addition of a small amount of acid, such as phosphoric acid or formic acid, can help to improve peak shape and reproducibility. sielc.comsielc.com

Detection: A UV detector is commonly used for the analysis of aromatic nitro compounds, as they typically exhibit strong absorbance in the UV region. The detection wavelength would be set at or near the absorbance maximum of this compound to ensure high sensitivity.

A hypothetical, yet representative, set of HPLC method parameters for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for HPLC method development for this compound and would require empirical optimization.

Preparative Chromatography for Impurity Isolation

Once an analytical HPLC method has been developed and the impurity profile of a crude sample of this compound is understood, preparative chromatography can be employed to isolate these impurities for structural elucidation or to obtain a highly pure bulk sample of the target compound. warwick.ac.uk

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal is to collect fractions of the eluent containing the separated compounds. The conditions from the analytical method are typically scaled up for preparative separation. This involves adjusting the column diameter, flow rate, and injection volume while maintaining the same linear velocity of the mobile phase to preserve the separation.

The successful isolation of impurities allows for their characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which is crucial for understanding the reaction pathways and optimizing the synthesis to minimize their formation.

Advanced Purification Strategies

Beyond standard chromatographic techniques, several advanced purification strategies can be employed to achieve the highest possible purity for research-grade this compound.

Recrystallization and Solvent Selection Optimization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. ualberta.ca The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. mt.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point. ualberta.ca

The process of solvent selection is critical and often empirical. A systematic screening of various solvents with different polarities is typically performed. Common solvents for the recrystallization of aromatic compounds include ethanol, methanol, toluene (B28343), ethyl acetate (B1210297), and hexane, as well as mixtures of these solvents. rochester.edumnstate.edu

Solvent Selection Strategy:

Solubility Testing: Small amounts of the crude this compound are tested for solubility in various solvents at room temperature and upon heating.

Single-Solvent System: If a suitable single solvent is found, the crude material is dissolved in the minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent in which it is sparingly soluble is added dropwise to the hot solution until turbidity is observed. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool. ualberta.ca

The efficiency of recrystallization is assessed by analyzing the purity of the resulting crystals by HPLC and measuring the recovery of the purified material.

| Solvent/System | Rationale for Consideration |

| Ethanol | A common polar protic solvent that often provides good solubility at elevated temperatures for many organic compounds. |

| Toluene | An aromatic solvent that can have good solubility for other aromatic compounds. |

| Hexane/Ethyl Acetate | A non-polar/polar aprotic solvent mixture that allows for fine-tuning of the solvent polarity to achieve optimal differential solubility. |

| Methanol/Water | A polar protic solvent system that is effective for many moderately polar organic compounds. |

This table provides examples of solvent systems that could be screened for the recrystallization of this compound.

Other Advanced Separation Techniques for High Purity Research Samples

For applications requiring exceptionally high purity, more advanced separation techniques may be necessary.